

A Comparative Guide to Olivomycin A and Chromomycin A3 for Researchers

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Compound of Interest

Compound Name: Olivomycin A

Cat. No.: B1205136

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Olivomycin A and Chromomycin A3, both members of the aureolic acid family of antibiotics, are potent antitumor agents that function by binding to the minor groove of GC-rich DNA sequences, thereby inhibiting DNA replication and transcription.^{[1][2][3]} Despite their structural similarities and shared mechanism of action, key differences in their biological activity, cytotoxicity, and cellular uptake exist. This guide provides a detailed comparison of these two compounds, supported by experimental data, to aid researchers in their selection and application.

Physicochemical and Biological Properties

Olivomycin A and Chromomycin A3 share a common aglycone chromophore but differ in their attached sugar moieties, which influences their biological properties.

Property	Olivomycin A	Chromomycin A3
Source	Streptomyces olivoreticuli	Streptomyces griseus
Molecular Formula	C ₅₈ H ₈₄ O ₂₆	C ₅₇ H ₈₂ O ₂₆
Molecular Weight	1197.27 g/mol	1183.25 g/mol
Primary Mechanism of Action	Binds to the minor groove of GC-rich DNA, inhibiting DNA replication and transcription.[1][2][3]	Binds to the minor groove of GC-rich DNA, inhibiting DNA replication and transcription.[3]
DNA Binding Specificity	Shows preference for GC-rich sequences, particularly tetranucleotides with central GC or GG dinucleotides.[2]	Binds to GC-rich DNA sequences.
Divalent Cation Requirement for DNA Binding	Yes (e.g., Mg ²⁺)[2]	Yes (e.g., Mg ²⁺)

DNA Binding Affinity

The interaction of aureolic acid antibiotics with DNA is a critical determinant of their biological activity. While direct comparative studies on the binding affinities of **Olivomycin A** and Chromomycin A3 under identical conditions are limited, studies on **Olivomycin A** provide quantitative insights into its interaction with DNA.

A study utilizing isothermal titration calorimetry (ITC) determined the equilibrium association constant (K_a) of **Olivomycin A** with various GC-rich DNA sequences. The results indicated a similar high affinity for different G/C binding sites, with K_a values in the range of 10⁵ to 10⁶ M⁻¹. [4] Although a direct comparative K_a for Chromomycin A3 from a similar study is not readily available, its strong binding to GC-rich DNA is well-documented.[3]

Comparative Cytotoxicity

Olivomycin A and Chromomycin A3 exhibit potent cytotoxic effects against a range of cancer cell lines. However, their potency can vary significantly depending on the cell line and species

of origin. This variability is thought to be related to differences in cellular uptake mechanisms. [5]

Cell Line	Olivomycin A IC ₅₀	Chromomycin A3 IC ₅₀	Reference
Human HeLa	Data not available	~0.3 ng/mL	[5]
Human Diploid Fibroblasts	Data not available	~0.2 ng/mL	[5]
Chinese Hamster Ovary (CHO)	~20 ng/mL	~100 ng/mL	[5]
Mouse LMTK ⁻	~300 ng/mL	~100 ng/mL	[5]
Human Renal Carcinoma (A-498)	Induces apoptosis at 1 μ M	Data not available	[6]
Human Renal Carcinoma (786-O)	Induces apoptosis at 50 nM	Data not available	[6]
Cholangiocarcinoma Cells (KKU-213, KKU-055, KKU-100)	Data not available	21.14 - 30.52 nM (at 24h)	

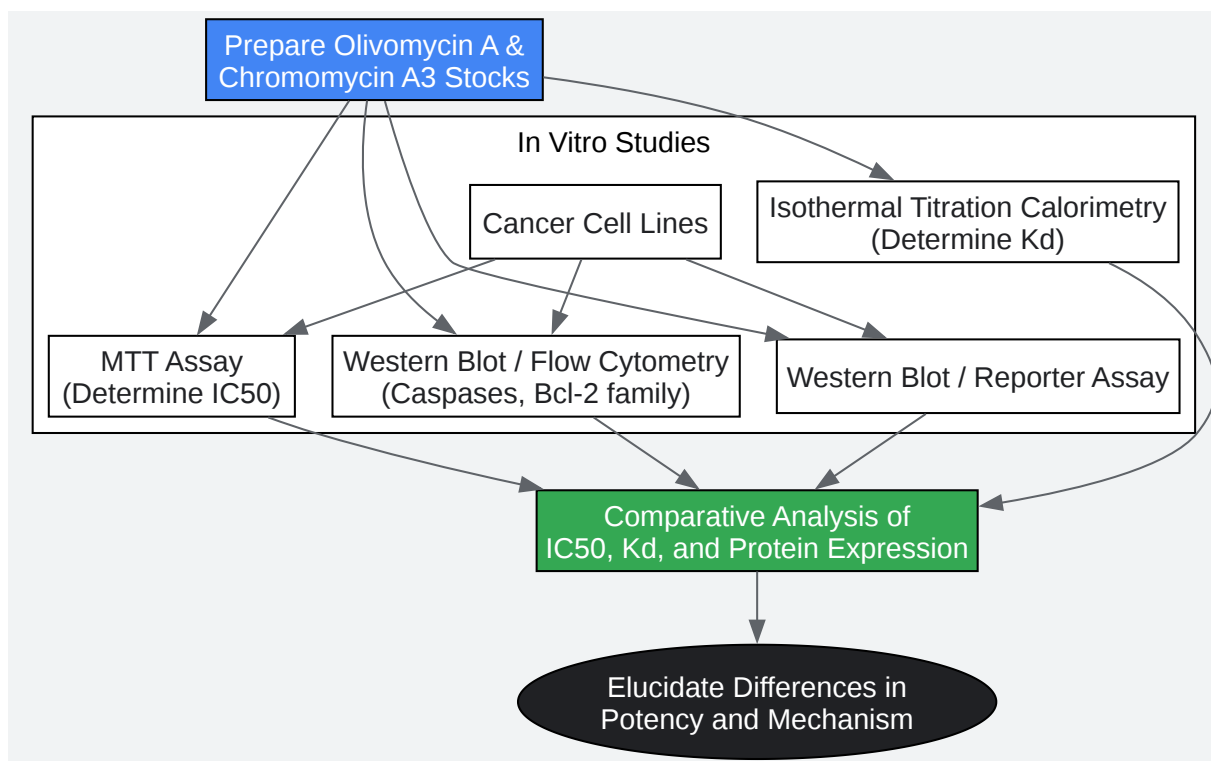
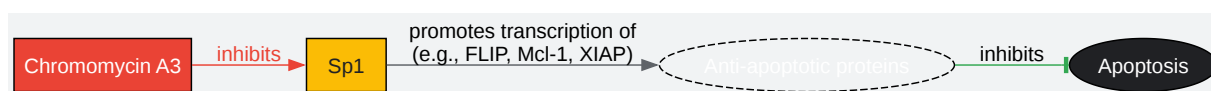
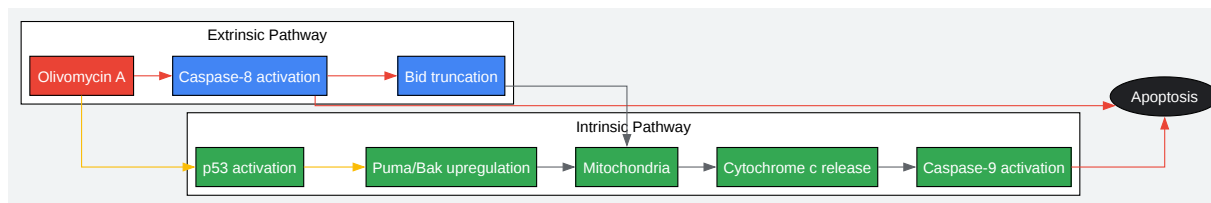
Note: IC₅₀ values are from different studies and should be compared with caution due to variations in experimental conditions.

Signaling Pathways

Both **Olivomycin A** and Chromomycin A3 induce apoptosis in cancer cells through intricate signaling pathways, often involving the transcription factor Sp1 and the p53 tumor suppressor.

Apoptotic Pathway Induced by Olivomycin A

Olivomycin A has been shown to induce apoptosis through both intrinsic and extrinsic pathways, with the specific mechanism being cell-type dependent. In renal cancer cells, its effect is influenced by the p53 status.[6][7]



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